Triamcinolonacetonid-21-acetat

Übersicht

Beschreibung

Cell-permeable glucocorticoid. Downregulates VEGF mRNA expression in human retinal pigment epithelial cells with low cytotoxicity.

Wissenschaftliche Forschungsanwendungen

Behandlung von Netzhauterkrankungen

Triamcinolonacetonid: (TA) wird häufig zur Behandlung verschiedener Netzhauterkrankungen eingesetzt. Seine Anwendung hat sich von nicht zugelassenen intravitrealen Injektionen zu fortschrittlichen Nanomedikamenten-Verabreichungssystemen entwickelt. Der Einsatz von nanobasierten TA-Verabreichungssystemen, wie z. B. topischen Liposomen, hat vielversprechende Ergebnisse bei der Behandlung von Erkrankungen des hinteren Augenabschnitts wie altersbedingte Makuladegeneration, diabetisches Makulaödem, Retinalvenenverschlüsse, Uveitis und zystoides Makulaödem gezeigt .

Ophthalmologische Medikamentenverabreichung

Die komplexe Anatomie des Auges macht die Medikamentenverabreichung in den hinteren Augenabschnitt schwierig. TA wurde in innovativen Verabreichungsplattformen eingesetzt, darunter intravitreale Kortikosteroid-Impfstoffe. Diese Methoden zielen darauf ab, therapeutische Dosen direkt in das betroffene Gebiet zu verabreichen und so die Wirksamkeit der Behandlung zu verbessern .

Auswirkungen auf mesenchymale Stammzellen

Forschungen haben gezeigt, dass TA die Lebensfähigkeit und Funktionalität primärer menschlicher Knochenmark-mesenchymaler Stammzellen (MSCs) beeinflussen kann. Es wurde gezeigt, dass die Behandlung mit TA Apoptose induziert und die Adipogenese fördert, während die Chondrogenese in MSCs beeinträchtigt wird. Dies deutet darauf hin, dass der Einfluss von TA auf MSCs Auswirkungen auf die Gelenkregeneration und Homöostase haben könnte, insbesondere angesichts seiner immunmodulatorischen Eigenschaften .

Gelenkschmerzen und Frakturheilung

TA wird häufig intra- und periartikulär zur Symptomlinderung bei Gelenkschmerzen und Frakturen verabreicht. Studien konzentrieren sich darauf, die Behandlung zu optimieren, um die langfristigen Auswirkungen von TA auf den Heilungsprozess zu berücksichtigen. Der Einfluss von TA auf die Erhaltung und Differenzierung von MSCs ist ein entscheidender Faktor für die präzisionsbasierte Therapie der Gelenkregeneration .

Kontrollierte Wirkstofffreisetzung

TA wurde in Polyurethan-basierten implantierbaren Geräten integriert, die für die kontrollierte Wirkstofffreisetzung entwickelt wurden. Diese Geräte befinden sich derzeit in Phase 1 der klinischen Studien am Menschen für Patienten mit diabetischem Makulaödem. Systeme mit kontrollierter Freisetzung zielen darauf ab, über einen längeren Zeitraum eine konstante Dosis des Medikaments zu liefern, was möglicherweise zu besseren Behandlungsergebnissen führt .

Entwicklung analytischer Methoden

Die Entwicklung analytischer Methoden für TA unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) war ein bedeutendes Forschungsgebiet. Die Validierung dieser Methoden ist entscheidend, um die genaue Messung von TA in verschiedenen Formulierungen sicherzustellen, was sowohl für Forschungs- als auch für klinische Anwendungen unerlässlich ist .

Wirkmechanismus

Target of Action

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .

Mode of Action

Triamcinolone acetonide 21-acetate binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .

Pharmacokinetics

Triamcinolone acetonide 21-acetate exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .

Result of Action

The anti-inflammatory and immunosuppressive effects of triamcinolone acetonide 21-acetate result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .

Action Environment

The action of triamcinolone acetonide 21-acetate can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Triamcinolone acetonide 21-acetate interacts with various biomolecules in the body. As a glucocorticoid, it binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. This binding interaction leads to changes in gene transcription, which can lead to changes in the production of proteins and other biomolecules .

Cellular Effects

Triamcinolone acetonide 21-acetate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating inflammatory responses, reducing pro-inflammatory mediators . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Triamcinolone acetonide 21-acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucocorticoid, it binds to the glucocorticoid receptor, leading to changes in gene transcription . This can result in the production of proteins that reduce inflammation and suppress the immune response .

Temporal Effects in Laboratory Settings

The effects of Triamcinolone acetonide 21-acetate can change over time in laboratory settings. It has been observed that the drug induces apoptosis and promotes adipogenesis while impairing chondrogenesis of mesenchymal stem cells .

Dosage Effects in Animal Models

In animal models, the effects of Triamcinolone acetonide 21-acetate can vary with different dosages. For instance, in dogs with osteoarthritis, a single intra-articular administration of blood cell secretome and triamcinolone acetonide 21-acetate improved the clinical signs and scores of several clinical metrology instruments .

Metabolic Pathways

Triamcinolone acetonide 21-acetate is involved in various metabolic pathways. As a glucocorticoid, it plays a role in the regulation of glucose metabolism. It can also influence other metabolic pathways through its effects on gene transcription .

Subcellular Localization

As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is located in the cytoplasm of cells and, upon binding, the receptor-ligand complex translocates to the nucleus where it can influence gene transcription .

Eigenschaften

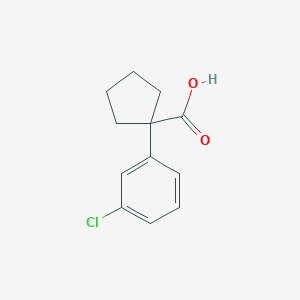

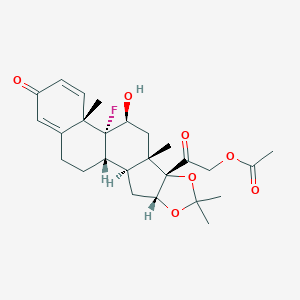

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-VHDCPBDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959526 | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3870-07-3 | |

| Record name | (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3870-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone acetonide 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)